

# Phenyltrimethylammonium Chloride: A Spectroscopic and Mechanistic Analysis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **phenyltrimethylammonium chloride**. It includes detailed tables of <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts, a thorough experimental protocol for acquiring such data, and a mechanistic diagram illustrating its role as a phase-transfer catalyst. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## **Spectroscopic Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **phenyltrimethylammonium chloride**, recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Table 1: <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~3.6	Singlet	9Н	Methyl protons (- N(CH3)3)



Table 2: 13C NMR Data

Chemical Shift (δ) ppm	Assignment	
~145	C (quaternary, attached to N)	
~130-132	CH (aromatic)	
~128-130	CH (aromatic)	
~120-122	CH (aromatic)	
~55	-N(CH₃)₃	

## **Experimental Protocol: NMR Spectroscopy**

The following protocol outlines a standard procedure for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra of **phenyltrimethylammonium chloride**.

- 1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of phenyltrimethylammonium chloride.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- 2. <sup>1</sup>H NMR Acquisition:
- Instrument: 400 MHz NMR Spectrometer
- Solvent: DMSO-d6
- Temperature: 298 K
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16
- Relaxation Delay: 1.0 s



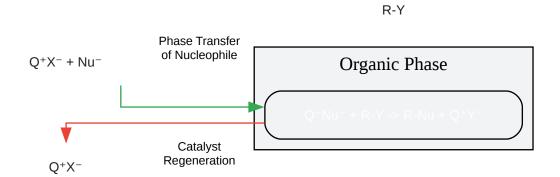
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> is used as a reference ( $\delta$  = 2.50 ppm). [1]
- 3. <sup>13</sup>C NMR Acquisition:
- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz <sup>1</sup>H frequency)
- Solvent: DMSO-d6
- Temperature: 298 K
- Pulse Program: A standard proton-decoupled single-pulse experiment with NOE.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: 0 to 160 ppm
- Referencing: The solvent peak of DMSO-d<sub>6</sub> is used as a reference ( $\delta$  = 39.52 ppm).[1]

## **Mechanistic Insight: Phase-Transfer Catalysis**

**Phenyltrimethylammonium chloride** is widely utilized as a phase-transfer catalyst.[2] This catalytic process facilitates the reaction between reactants located in immiscible phases, typically an aqueous and an organic phase. The diagram below illustrates the general mechanism of phase-transfer catalysis where **phenyltrimethylammonium chloride** (Q+X-) transports a nucleophile (Nu-) from the aqueous phase to the organic phase to react with an organic substrate (R-Y).







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### References

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